Potassium 2-(1-cyanocyclohexyl)acetate
Overview
Description
It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its unique structure, which includes a cyanocyclohexyl group attached to an acetate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
Potassium 2-(1-cyanocyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(1-cyanocyclohexyl)acetate typically involves the reaction of 1-cyanocyclohexylacetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
1-cyanocyclohexylacetic acid+KOH→Potassium 2-(1-cyanocyclohexyl)acetate+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Potassium 2-(1-cyanocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyanogroup to primary amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetates or other derivatives.
Mechanism of Action
The mechanism of action of Potassium 2-(1-cyanocyclohexyl)acetate involves its interaction with specific molecular targets. The cyanocyclohexyl group can interact with enzymes or receptors, modulating their activity. The acetate moiety may also play a role in the compound’s solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Potassium 2-(1-cyanocyclohexyl)acetate can be compared with other similar compounds, such as:
Potassium acetate: Used in various chemical reactions and as a buffering agent.
Potassium cyanide: Known for its use in organic synthesis and as a reagent in analytical chemistry.
Cyclohexylacetic acid: A precursor in the synthesis of various organic compounds.
Uniqueness: this compound stands out due to its unique combination of a cyanocyclohexyl group and an acetate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
potassium;2-(1-cyanocyclohexyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.K/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-6H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPKMNGCAXYDJB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)[O-])C#N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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